

Application Notes: Utilizing CRISPR-Cas9 for Targeted Editing of the MED27 Gene

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Compound of Interest

Compound Name: Med 27

Cat. No.: B024687

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Introduction

The Mediator Complex Subunit 27 (MED27) is a critical component of the Mediator complex, a multiprotein assembly that acts as a transcriptional coactivator.[1][2][3] The Mediator complex serves as a crucial bridge, conveying regulatory information from gene-specific transcription factors to the RNA polymerase II machinery, thereby playing a fundamental role in the initiation of transcription for nearly all protein-coding genes.[3][4][5]

Recent research has underscored the indispensable role of MED27 in various biological processes, most notably in neurodevelopment.[4][6][7] Loss-of-function variants in the MED27 gene have been linked to autosomal recessive neurodevelopmental disorders characterized by global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.[4][8][9] Furthermore, MED27 has been implicated in cancer progression and metastasis.[10]

The advent of CRISPR-Cas9 technology provides an unprecedented opportunity for researchers and drug development professionals to precisely investigate the function of MED27.[11][12] By creating targeted knockouts, specific mutations, or transcriptional modifications, CRISPR-Cas9 enables the elucidation of MED27-dependent signaling pathways, the development of accurate disease models, and the screening for potential therapeutic interventions.[12][13] These application notes provide detailed protocols for the CRISPR-Cas9-mediated editing of the MED27 gene, from initial guide RNA design to downstream validation.

Data Presentation: Targeting and Efficiency

Effective gene editing begins with the design of potent single guide RNAs (sgRNAs) and an understanding of expected editing efficiencies based on the chosen delivery method.

Table 1: Validated and Proposed sgRNA Sequences for Human MED27

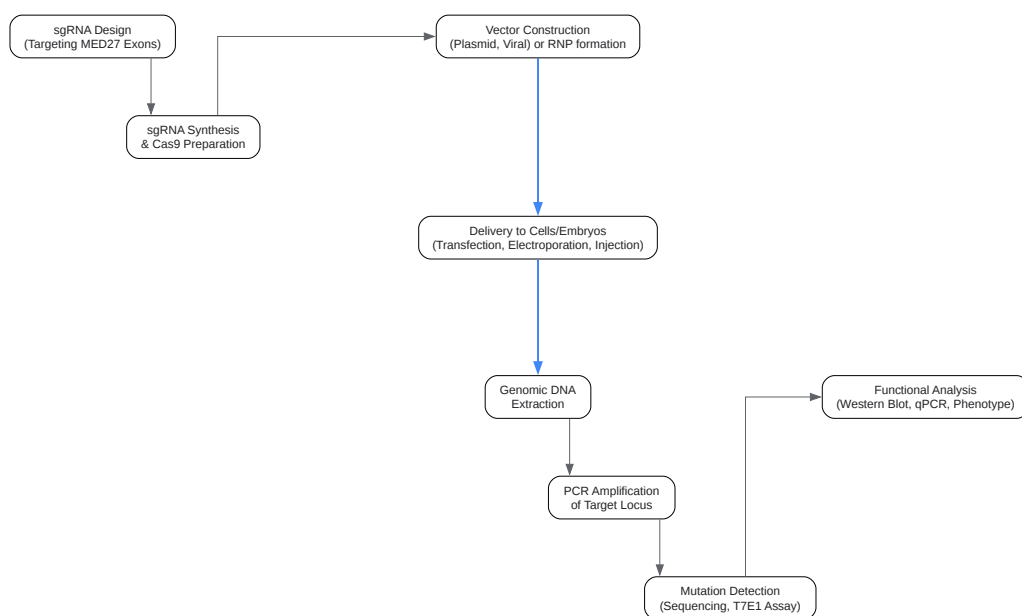
Target Exon	sgRNA Sequence (5' - 3')	PAM	Source
Exon 3	GCTGGAGGAAAAG CTGGTGA	TGG	Zhang Lab, Broad Institute [14]
Exon 4	GACAGAACATTCGT CACCGG	GGG	Zhang Lab, Broad Institute [14]
Exon 5	GTCATCGTCCTCCG CATCGG	GGG	Zhang Lab, Broad Institute [14]
Exon 6	GATCTACACCATCG ACCGCA	GGG	Zhang Lab, Broad Institute [14]

Table 2: Representative CRISPR-Cas9 Editing Efficiencies by Delivery Method

Delivery Method	System Type	Typical On-Target Editing Efficiency (%)	Key Considerations
Plasmid Transfection	In Vitro (Cell Lines)	5 - 40%	Cost-effective; potential for off-target effects with sustained Cas9 expression. [15]
Ribonucleoprotein (RNP) Electroporation	In Vitro (Cell Lines, Primary Cells)	30 - 80%	Reduced off-target effects due to transient Cas9 presence; requires specialized equipment. [16]
Lentiviral Transduction	In Vitro / In Vivo	20 - 90%	Suitable for hard-to-transfect cells and stable knockouts; risk of insertional mutagenesis. [16]
Adeno-Associated Virus (AAV)	In Vivo	9 - 59% (tissue dependent)	Low immunogenicity, effective for in vivo delivery to tissues like the brain and muscle; limited packaging capacity. [17]
Microinjection	In Vivo (Zebrafish, Mouse Embryos)	>70% (in founders)	High efficiency in generating knockout models; technically demanding. [4] [18]

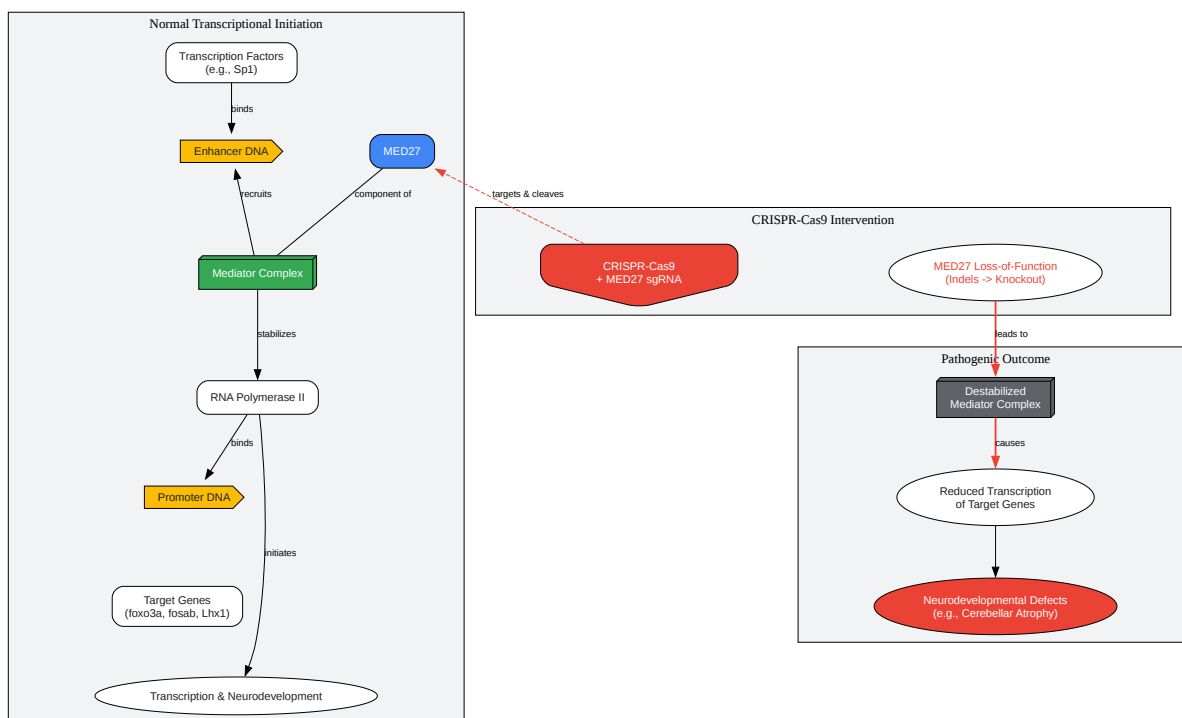
Experimental Workflow and Signaling Pathway Visualization

Visualizing the experimental process and the gene's biological context is essential for planning and interpretation.



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CRISPR-Cas9 workflow for MED27 gene editing.



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MED27's role in transcription and impact of CRISPR-mediated knockout.

Detailed Experimental Protocols

These protocols are generalized and should be optimized for specific cell types or model organisms.

Protocol 1: sgRNA Design and Preparation

This protocol outlines the steps for designing and preparing sgRNAs to target MED27.

- Target Selection:

- Obtain the genomic sequence of the MED27 gene from a database like NCBI Gene or Ensembl.
- Identify target regions within coding exons, preferably in the 5' region of the gene, to maximize the chance of creating a loss-of-function mutation (e.g., frameshift indel).[\[4\]](#)[\[13\]](#)
- sgRNA Design:
 - Use online design tools like GenScript's gRNA design tool, CRISPOR, or CHOPCHOP to identify potential 20-nucleotide sgRNA sequences.[\[14\]](#)[\[19\]](#)
 - Select sgRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *Streptococcus pyogenes* Cas9).[\[20\]](#)
 - Prioritize sgRNAs with high on-target scores and low off-target scores to ensure specificity and efficiency.[\[15\]](#)
- sgRNA Synthesis:
 - Option A (Plasmid Expression): Synthesize DNA oligonucleotides encoding the chosen sgRNA sequence and clone them into an appropriate sgRNA expression vector (e.g., pX330). This method is cost-effective for stable cell line generation.[\[19\]](#)
 - Option B (In Vitro Transcription - IVT): Generate a DNA template containing a T7 promoter followed by the sgRNA sequence. Use a T7 transcription kit to synthesize the sgRNA.[\[4\]](#)[\[19\]](#) This method is common for microinjection into embryos.
 - Option C (Synthetic sgRNA): Order chemically synthesized, modified sgRNAs. This provides high purity and activity and is ideal for RNP delivery.[\[19\]](#)

Protocol 2: CRISPR-Cas9 Delivery into Mammalian Cells (RNP Electroporation)

This protocol is optimized for high efficiency and low off-target effects in cell culture.

- Cell Preparation:

- Culture the target cells (e.g., HEK293T, iPSCs) under standard conditions to ~70-80% confluency.
- On the day of electroporation, harvest cells and resuspend a sufficient number (e.g., 2×10^5 to 1×10^6 cells) in a compatible electroporation buffer.
- RNP Complex Formation:
 - In a sterile tube, combine purified Cas9 nuclease (e.g., S.p. HiFi Cas9 Nuclease) with the synthetic or IVT-transcribed MED27-targeting sgRNA at a molar ratio of approximately 1:1.2.
 - Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
- Electroporation:
 - Gently mix the resuspended cells with the pre-formed RNP complex.
 - Transfer the mixture to an electroporation cuvette.
 - Use a nucleofection device (e.g., Amaxa Nucleofector, Neon Transfection System) with a pre-optimized program for the specific cell type.
- Post-Electroporation Culture:
 - Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete media.
 - Incubate for 48-72 hours to allow for gene editing to occur.

Protocol 3: Validation of MED27 Gene Editing

This protocol describes how to confirm successful gene editing at the genomic and protein levels.

- Genomic DNA Extraction:
 - After 48-72 hours, harvest a portion of the edited cell population.

- Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
- PCR Amplification:
 - Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site in the MED27 gene.
- Mutation Detection (T7 Endonuclease I Assay):
 - This assay detects heteroduplex DNA formed between wild-type and edited alleles.
 - Denature the PCR product by heating to 95°C and then re-anneal by slowly cooling to room temperature, allowing heteroduplexes to form.
 - Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.
 - Analyze the digested products via agarose gel electrophoresis. The presence of cleaved fragments in the edited sample (but not the control) indicates successful editing.[\[21\]](#)
- Sequencing Confirmation:
 - For precise confirmation, purify the PCR product and send it for Sanger sequencing.
 - Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which is indicative of insertions and/or deletions (indels).
 - For clonal populations, sequencing will reveal the specific mutation in the clone.
- Confirmation of Protein Knockout (Western Blot):
 - Lyse the remaining portion of the edited cell population and a control population.
 - Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for the MED27 protein.
 - Use a loading control (e.g., GAPDH, β -actin) to ensure equal protein loading.

- A significant reduction or complete absence of the MED27 band in the edited sample compared to the control confirms successful protein knockout.

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